2-Chloro-1,1,2-trifluoro-3-methylcyclobutane
Overview
Description
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane involves halogenation reactions. One common method includes the reaction of a cyclobutane derivative with chlorine and fluorine sources under controlled conditions. The reaction solvent is typically a halogenated alkane, such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of chlorine or fluorine atoms with other functional groups.
Oxidation Reactions: Leading to the formation of more oxidized derivatives.
Reduction Reactions: Resulting in the reduction of the compound to less oxidized forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanes, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialized materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 2-Bromo-1,1,2-trifluoro-3-methylcyclobutane
Uniqueness
2-Chloro-1,1,2-trifluoro-3-methylcyclobutane is unique due to its specific combination of chlorine and fluorine atoms on a cyclobutane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2-chloro-1,1,2-trifluoro-3-methylcyclobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3/c1-3-2-4(7,8)5(3,6)9/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOGVCWIUNLLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1(F)Cl)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256219 | |
Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-21-2 | |
Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1,2-trifluoro-3-methylcyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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